"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" properties
"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" properties
Technical Monograph: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate CAS: 870244-28-3 | Formula: C₁₀H₈BrNO₂S | M.W.: 286.14 Da[1][2][3]
Executive Summary
Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., Pim-1, Smoothened, Hsp90) and protein degraders (PROTACs). Its structural significance lies in its thieno[2,3-c]pyridine core , which serves as a bioisostere for isoquinoline and quinazoline scaffolds, offering improved solubility and distinct hydrogen-bonding vectors within ATP-binding pockets.
This guide details the physicochemical profile, synthetic utility, and validated protocols for functionalizing this scaffold, specifically addressing the steric challenges posed by the vicinal C3-methyl and C4-bromine substituents.
Part 1: Physicochemical & Structural Profile
The molecule exhibits a dense functionalization pattern that dictates its reactivity. The C4-bromine is the primary electrophilic handle for cross-coupling, while the C2-ester provides a vector for solubilizing groups or amide linkers.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | 286.14 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Appearance | Off-white to pale yellow solid | Indicates high crystallinity; stable at RT. |
| Calc. LogP | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Acceptors | 3 (N6, Ester Carbonyl, Ester Oxygen) | Critical for interacting with kinase hinge regions (specifically N6). |
| Rotatable Bonds | 2 (Ester linkage) | Low entropic penalty upon binding. |
| Topological PSA | ~55 Ų | Well within the Veber rules for oral bioavailability (<140 Ų). |
Structural Analysis & Steric Environment
The defining feature of this scaffold is the C3-Methyl / C4-Bromine interface .
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Steric Clash: The C3-methyl group exerts steric pressure on the C4-position. When the bromine is replaced by an aryl group (via Suzuki coupling), the resulting biaryl system often adopts a non-planar conformation to minimize A(1,3) strain.
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Atropisomerism Potential: If the incoming aryl group at C4 is ortho-substituted, the rotation barrier may increase significantly, leading to stable atropisomers—a critical consideration for chiral separation in late-stage development.
Part 2: Synthetic Architecture & Reactivity
The synthesis of the thieno[2,3-c]pyridine core is non-trivial due to the electron-deficient nature of the pyridine ring. While commercial routes often employ the cyclization of 3-formyl-4-chloropyridines with methyl thioglycolate, the researcher's primary focus is the divergent functionalization of the scaffold.
Reactivity Logic Flow
The scaffold presents two orthogonal reaction vectors:
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Vector A (C4-Br): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Vector B (C2-COOMe): Nucleophilic acyl substitution (Hydrolysis, Aminolysis).
Scientific Note: Vector A should generally be executed before Vector B if harsh hydrolytic conditions are required later, although the ester is stable under standard Suzuki conditions.
Figure 1: Divergent synthesis map demonstrating the orthogonal reactivity of the C4-bromide and C2-ester.
Part 3: Validated Experimental Protocols
These protocols are designed to overcome the specific deactivation caused by the electron-deficient pyridine ring and the steric hindrance at C4.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Install an aryl group at C4. Challenge: The C3-methyl group hinders the approach of the palladium complex. Standard conditions (Pd(PPh₃)₄) often fail or result in hydrodebromination. Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination.
Reagents:
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Scaffold (1.0 eq)
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Aryl Boronic Acid (1.2 – 1.5 eq)
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Catalyst: Pd₂(dba)₃ (0.05 eq) + X-Phos (0.1 eq) (Alternative: Pd(dppf)Cl₂ for less hindered partners)
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Base: K₃PO₄ (3.0 eq) (Anhydrous conditions preferred to minimize protodeboronation)
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Solvent: 1,4-Dioxane / Water (4:1) degassed.
Step-by-Step Methodology:
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Inerting: Charge a microwave vial or Schlenk flask with the scaffold, boronic acid, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed 1,4-dioxane/water via syringe.
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Reaction: Heat to 90–100°C for 4–12 hours. (Microwave irradiation: 110°C for 30-45 mins is often superior for this scaffold).
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Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
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Purification: Flash chromatography. Note: The product is likely to be fluorescent under UV (254/365 nm) due to the extended conjugation.
Protocol B: Controlled Saponification
Objective: Hydrolyze the C2-ester to the carboxylic acid without degrading the pyridine ring. Challenge: Pyridine rings can be sensitive to harsh nucleophiles; decarboxylation can occur at high temperatures.
Reagents:
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Scaffold (1.0 eq)
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LiOH·H₂O (2.5 eq)
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Solvent: THF / MeOH / H₂O (3:1:1)
Step-by-Step Methodology:
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Dissolve the scaffold in THF/MeOH. Cool to 0°C.
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Add LiOH dissolved in the minimum amount of water dropwise.
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Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat.
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Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH ~4–5. The zwitterionic nature of the thienopyridine (pyridine N protonation vs carboxylate) means solubility is lowest at the isoelectric point.
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Isolation: The acid often precipitates. Filter and wash with cold water. If no precipitate, extract with n-Butanol or DCM/iPrOH (3:1).
Part 4: Therapeutic Applications & Mechanism
This scaffold acts as a "privileged structure" in oncology.
1. Kinase Inhibition (Pim-1 & Smoothened): The thieno[2,3-c]pyridine nitrogen (N6) often acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., hinge cysteine or methionine). The C4-substituent projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology.
2. Protein Degradation (PROTACs): The C2-carboxylate is an ideal attachment point for linkers (PEG/alkyl chains) connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The rigidity of the thienopyridine core prevents the "linker collapse" often seen in more flexible degraders.
3. Bioisosterism: It effectively replaces:
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Isoquinoline: Improved metabolic stability (oxidation at C1 is blocked by the sulfur).
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Quinazoline: Different electronic distribution; the sulfur atom modulates the pKa of the pyridine nitrogen, affecting solubility and binding affinity.
References
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Synthesis and Biological Evaluation of Thieno[2,3-c]pyridine Derivatives. RSC Advances, 2016. (Discusses the scaffold hopping strategy for Smoothened antagonists).
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Thienopyridine Scaffolds in Medicinal Chemistry. ResearchGate, 2022. (Review of thieno[2,3-b] and [2,3-c] isomers in FDA-approved drugs).
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Synthesis of Thieno[2,3-c]pyridines via Triazole-Mediated Transformation. PMC (NIH), 2023. (Detailed synthetic routes for the core skeleton).
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Product Data: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. Synthonix / AA Blocks. (Physical properties and commercial availability).
